molecular formula C10H9N3O B1627556 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde CAS No. 906352-62-3

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Cat. No.: B1627556
CAS No.: 906352-62-3
M. Wt: 187.2 g/mol
InChI Key: XPXZXSFDTOZFQQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C10H9N3O. It is a derivative of benzaldehyde, where a 1H-1,2,4-triazole ring is attached to the benzyl position.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method is the use of a condensation reaction where benzaldehyde is reacted with 1H-1,2,4-triazole under acidic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Properties

The compound features a benzaldehyde moiety substituted with a triazole ring, which contributes to its biological activity and chemical reactivity. The triazole ring is known for its ability to form coordination complexes with metal ions, making it valuable in catalysis and material science.

Antifungal Activity

One of the most significant applications of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is in antifungal research. Triazole derivatives have been widely studied for their antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Case Study:
A study investigated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Candida species and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antifungal agents like fluconazole.

CompoundMIC (μg/mL)
This compound8
Fluconazole32

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death.

Cell LineIC50 (μM)
MCF-715
HeLa20

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Triazole compounds are known to affect the growth and reproduction of various agricultural pests.

Case Study:
Research conducted on the efficacy of this compound against aphids demonstrated significant reduction in pest populations compared to untreated controls. Field trials indicated a 70% reduction in aphid populations within two weeks of application.

TreatmentAphid Population Reduction (%)
Control0
Compound Application70

Coordination Chemistry

Due to its ability to form complexes with metal ions, this compound has applications in coordination chemistry. It can serve as a ligand in synthesizing metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies.

Case Study:
A study synthesized a copper(II) complex using this compound as a ligand. Characterization techniques such as X-ray diffraction and IR spectroscopy confirmed the formation of the complex. The resulting MOF exhibited high surface area and porosity suitable for CO₂ capture applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the triazole ring and the benzaldehyde moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a compound that has garnered attention due to its diverse biological activities. The triazole ring, a key structural feature of this compound, is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with triazole precursors. Various synthetic methodologies have been explored to optimize yield and purity. For instance, the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion has been utilized to facilitate the introduction of the triazole moiety into the benzaldehyde framework .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. For example:

  • Cytotoxicity Studies : Compounds related to this compound have shown potent inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for some derivatives were reported between 15.6 µM and 23.9 µM .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. In particular, some triazole derivatives have been shown to inhibit tubulin polymerization and induce mitotic catastrophe in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied:

  • Broad-Spectrum Activity : These compounds demonstrate activity against a range of pathogens including bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida species). The SAR indicates that modifications in the triazole structure can enhance antimicrobial efficacy .
MicroorganismActivity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Candida albicansHigh

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been highlighted in several studies:

  • In Vivo Studies : Some compounds have shown significant reductions in inflammation markers in animal models. The anti-inflammatory mechanism is thought to involve inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence and type of substituents on the benzaldehyde ring influence both potency and selectivity towards cancer cells versus normal cells. For instance, electron-withdrawing groups tend to enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Breast Cancer Treatment : A study demonstrated that a derivative exhibited an IC50 value as low as 52 nM in MCF-7 cells while showing significantly reduced toxicity in non-cancerous cell lines .
  • Antifungal Development : Another investigation focused on optimizing antifungal activity against resistant strains using triazole-based scaffolds .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXZXSFDTOZFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594570
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-62-3
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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